molecular formula C8H12Br2ClF3 B1597953 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane CAS No. 30428-47-8

1,4-Dibromo-2-chloro-1,1,2-trifluorooctane

Cat. No.: B1597953
CAS No.: 30428-47-8
M. Wt: 360.44 g/mol
InChI Key: VHDQJFOCARQXPL-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-chloro-1,1,2-trifluorooctane is a chemical compound with the molecular formula C8H12Br2ClF3 . It has an average mass of 304.331 Da and a monoisotopic mass of 301.832031 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), and fluorine (F) atoms . The exact 3D structure is not available in the current resources.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 2.0±0.1 g/cm3, a boiling point of 169.4±35.0 °C at 760 mmHg, and a vapor pressure of 2.0±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 38.9±3.0 kJ/mol and a flash point of 56.3±25.9 °C .

Scientific Research Applications

NMR Investigations and Molecular Structure

  • A detailed nuclear magnetic resonance (NMR) investigation on a similar compound, 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, reveals its complex spin-spin coupling, showcasing the detailed molecular structure and dynamics. This study provides insights into the temperature and solvent effects on chemical shifts and coupling constants, which could be useful for understanding the behavior of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane in various conditions (Hinton & Jaques, 1975).

Synthetic Applications

  • Research on halogenated enolates demonstrates practical methods to access perhalogenated ketones and alkenes exhibiting terminal bromochlorofluoromethyl groups. This process involves sequential chlorination/fluorination of aromatic trifluoroacetylated ketones, which could potentially be applied to synthesize derivatives of this compound (Balaraman et al., 2016).

Environmental Impact

  • A study identifies novel polyfluorinated ether sulfonates as alternatives to perfluorooctanesulfonate (PFOS) in the electroplating industry, uniquely used in China. This research investigates the occurrence and distribution of various perfluoroalkyl and polyfluorinated contaminants in municipal sewage sludge, highlighting the environmental behaviors and potential adverse effects of these compounds. Such studies are crucial for understanding the environmental impact of fluorinated compounds, including those similar to this compound (Ruan et al., 2015).

Safety and Hazards

The safety data sheet for 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .

Properties

IUPAC Name

1,4-dibromo-2-chloro-1,1,2-trifluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br2ClF3/c1-2-3-4-6(9)5-7(11,12)8(10,13)14/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDQJFOCARQXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(F)(F)Br)(F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382122
Record name 1,4-dibromo-2-chloro-1,1,2-trifluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30428-47-8
Record name 1,4-dibromo-2-chloro-1,1,2-trifluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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